molecular formula C26H40N2O5 B8208590 Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate

Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate

Cat. No.: B8208590
M. Wt: 460.6 g/mol
InChI Key: JJUVSRDSOCXIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate is a complex organic compound with a molecular formula of C26H40N2O5. This compound is known for its unique structure, which includes a piperidine ring, a hydroxyl group, and a benzyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe hydroxyl group is then introduced via a selective oxidation reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include benzyl chloride, cyclohexylmethylamine, and tert-butyl chloroformate .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted benzyl derivatives .

Scientific Research Applications

Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate is used in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for selective reactions and interactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

benzyl 2-[[cyclohexylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-5-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O5/c1-26(2,3)33-24(30)27(16-20-10-6-4-7-11-20)17-22-14-15-23(29)18-28(22)25(31)32-19-21-12-8-5-9-13-21/h5,8-9,12-13,20,22-23,29H,4,6-7,10-11,14-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUVSRDSOCXIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCCC1)CC2CCC(CN2C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.